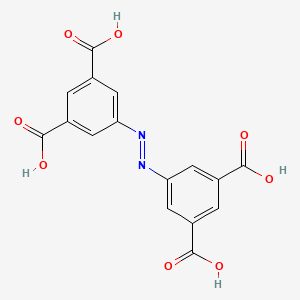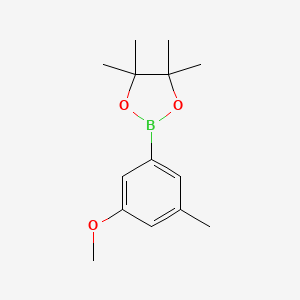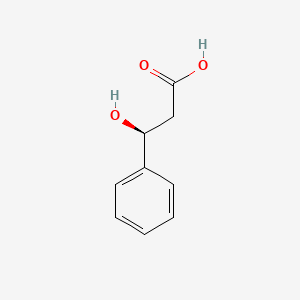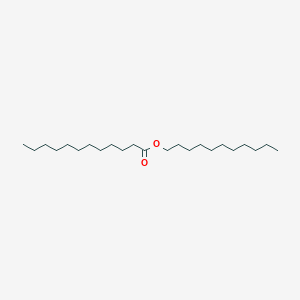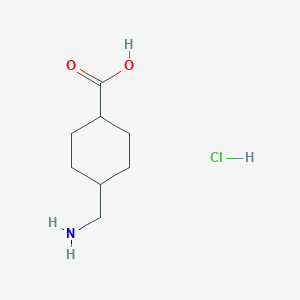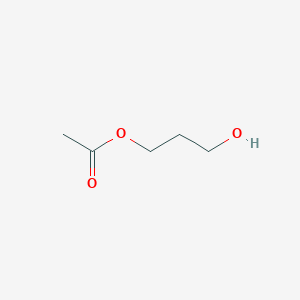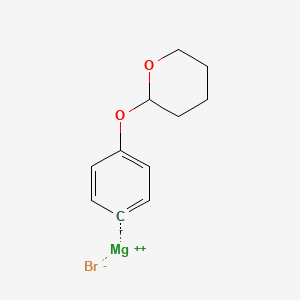
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
Vue d'ensemble
Description
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable intermediate in the synthesis of various organic compounds .
Mécanisme D'action
Target of Action
It’s known that this compound can be used in the preparation of c-2 and c-20-diaryl steroidal derivatives , suggesting that it may interact with enzymes or receptors involved in steroid synthesis or signaling.
Mode of Action
As a Grignard reagent, it likely acts as a nucleophile, reacting with electrophilic carbon atoms in other molecules .
Biochemical Pathways
Its use in the synthesis of steroidal derivatives suggests it may influence pathways related to steroid metabolism .
Result of Action
Its role in the synthesis of steroidal derivatives suggests it may contribute to the formation of complex steroid structures .
Action Environment
The action of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide can be influenced by environmental factors such as temperature and the presence of water . As a Grignard reagent, it is sensitive to moisture and can react violently with water . It is typically stored at low temperatures (2-8°C) to maintain stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of magnesium. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of 4-bromophenol: 4-bromophenol is synthesized by brominating phenol.
Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol is protected by reacting it with tetrahydropyran to form 4-(2-Tetrahydro-2H-pyranoxy)bromobenzene.
Formation of the Grignard reagent: The protected bromobenzene is then reacted with magnesium in anhydrous tetrahydrofuran (THF) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent purity are crucial for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution reactions: Can participate in halogen-metal exchange reactions.
Coupling reactions: Forms carbon-carbon bonds with electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are usually carried out at low temperatures to control the reactivity
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled products: Formed from reactions with various electrophiles
Applications De Recherche Scientifique
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a Grignard reagent, it is used to synthesize complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: Involved in the preparation of polymers and other advanced materials
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the protecting group.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of the tetrahydropyran group.
4-Bromophenylmagnesium bromide: Lacks the protecting group and is more reactive
Uniqueness
4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is unique due to the presence of the tetrahydropyran protecting group, which enhances its stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis where selectivity is crucial .
Propriétés
IUPAC Name |
magnesium;2-(phenoxy)oxane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNAQZSBRFGPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561232 | |
| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-44-2 | |
| Record name | Magnesium bromide 4-[(oxan-2-yl)oxy]benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132258.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)
![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)
